molecular formula C11H10ClN3O B13162467 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 1375474-05-7

3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B13162467
CAS No.: 1375474-05-7
M. Wt: 235.67 g/mol
InChI Key: GJNCQAXGWSHLQK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one , reflects its intricate polycyclic framework. The nomenclature follows these conventions:

  • Pyrrolo[2,1-b]quinazolinone : Indicates a fused ring system where a pyrrole ring (five-membered, nitrogen-containing) is attached to positions 2 and 1 of a quinazolinone scaffold (a bicyclic structure comprising a benzene ring fused to a pyrimidinone).
  • 6-Chloro : Specifies a chlorine substituent at position 6 of the quinazolinone moiety.
  • 3-Amino : Denotes an amino group (-NH2) at position 3 of the pyrrolo-quinazolinone system.

The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound, NC1CCN2C(=O)C3=CC=C(Cl)C=C3N=C21, further elucidates connectivity: the pyrrole nitrogen at position 3 bears the amino group, while the quinazolinone ring incorporates a ketone oxygen at position 9 and a chlorine atom at position 6. The InChIKey GJNCQAXGWSHLQK-UHFFFAOYSA-N provides a unique identifier for computational referencing.

Structural Taxonomy Within Pyrroloquinazolinone Derivatives

This compound belongs to the pyrroloquinazolinone class, characterized by a pyrrole ring fused to a quinazolinone core. Structural taxonomy highlights three critical features:

  • Ring Fusion Pattern : The pyrrole ring (positions 1H,2H,3H) shares two adjacent atoms with the quinazolinone system, creating a tricyclic framework. This fusion distinguishes it from angular isomers (e.g., pyrrolo[1,2-a]quinazolines).
  • Functional Group Placement :
    • The chlorine atom at position 6 enhances electrophilic reactivity, enabling participation in cross-coupling reactions.
    • The amino group at position 3 serves as a hydrogen bond donor, influencing molecular interactions in biological systems.
  • Comparative Analysis :
    • Unlike simpler quinazolinones (e.g., 4-hydroxyquinazoline), the pyrrolo-fused derivative exhibits increased planarity, affecting π-π stacking interactions.
    • Substitution patterns (e.g., 6-chloro vs. 6-nitro in related compounds) modulate electronic properties and bioactivity.

Table 1 summarizes key structural differences between this compound and analogous derivatives:

Feature 3-Amino-6-chloro-pyrroloquinazolinone 6-Nitro-7-chloro-4-hydroxyquinazoline Afatinib Intermediate
Core Structure Pyrrolo[2,1-b]quinazolinone Quinazoline Quinazoline
Position 6 Substituent Chlorine Chlorine Nitro
Position 7 Substituent - Nitro Chlorine
Functional Groups Amino, ketone Hydroxy, nitro Dimethylamino, acrylamide

CAS Registry and Molecular Formula Specifications

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1375474-05-7 , ensuring unambiguous identification across regulatory and commercial databases. Its molecular formula, C11H10ClN3O , corresponds to a molecular weight of 235.67 g/mol , as calculated from isotopic distributions.

Key specifications include:

  • Exact Mass : 235.05124 g/mol (theoretical).
  • Elemental Composition : Carbon (56.00%), Hydrogen (4.28%), Chlorine (15.04%), Nitrogen (17.82%), Oxygen (6.79%).
  • Regulatory Status : Not listed in major inventories (e.g., EINECS, TSCA), indicating it remains a research-grade chemical.

Table 2 provides a comparative overview of registry data for related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
3-Amino-6-chloro-pyrroloquinazolinone 1375474-05-7 C11H10ClN3O 235.67
6-Nitro-7-chloro-4-hydroxyquinazoline 53449-14-2 C8H4ClN3O3 225.59
Afatinib Dimaleate 850140-72-6 C32H33ClFN5O11 718.08

Properties

CAS No.

1375474-05-7

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

3-amino-6-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H10ClN3O/c12-6-1-2-7-9(5-6)14-10-8(13)3-4-15(10)11(7)16/h1-2,5,8H,3-4,13H2

InChI Key

GJNCQAXGWSHLQK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=CC(=C3)Cl)C1N

Origin of Product

United States

Preparation Methods

Condensation of Anthranilic Acids with Cyclic Amides

A prominent approach involves the condensation of anthranilic acids with cyclic amides or their derivatives, such as cyclic imidates. This pathway, pioneered by Peterson and Tietze, leverages mild conditions to facilitate ring closure and heterocycle formation:

  • Step 1: Formation of cyclic imine intermediates via reaction of anthranilic acid derivatives with imidate reagents.
  • Step 2: Cyclization through nucleophilic attack, leading to pyrrolo[2,1-b]quinazolinone core.

This method benefits from high yields and the ability to introduce various substituents at different positions, including the amino and chloro groups.

Oxidative Cyclization of Precursors

Another classical route involves the oxidative cyclization of suitable precursors such as 2-aminobenzamides or 2-aminobenzyl derivatives. Oxidants like hypervalent iodine reagents or metal catalysts (e.g., copper, palladium) facilitate intramolecular cyclization, forming the fused heterocycle.

Modern Synthetic Strategies

Use of 2-Aminobenzamide Derivatives

Recent advances utilize 2-aminobenzamide derivatives as starting materials. These compounds undergo cyclization with appropriate halogenated intermediates under controlled conditions:

  • Reaction Conditions: Reflux in polar solvents such as ethanol or dimethylformamide (DMF) with bases like potassium carbonate.
  • Key Reagents: Halogenating agents (e.g., N-chlorosuccinimide) introduce the chloro substituent at the 6-position, while amination steps introduce the amino group at the 3-position.

Multistep Synthesis via Chlorination and Amination

A multistep approach involves:

  • Chlorination of the heterocyclic core at the 6-position using reagents like N-chlorosuccinimide.
  • Subsequent nucleophilic substitution with ammonia or amines to install the amino group at the 3-position.
  • Final purification yields the target compound with high regioselectivity.

Key Reaction Conditions and Reagents

Step Reagents Solvent Conditions Purpose
Chlorination N-Chlorosuccinimide Dichloromethane (DCM) Reflux Introduce chloro group at C-6
Amination Ammonia or amines Ethanol or DMF Reflux or room temp Install amino group at C-3
Cyclization Cyclizing agents (e.g., phosphoryl chloride) Toluene or xylene Reflux Form fused heterocycle

Advanced Methodologies

Microwave-Assisted Synthesis

Recent studies have employed microwave irradiation to accelerate cyclization reactions, significantly reducing reaction times and improving yields. This technique is particularly effective for the cyclization of heterocyclic precursors with halogenated intermediates.

One-Pot Multicomponent Reactions

Innovative one-pot protocols combine chlorination, amination, and cyclization steps, streamlining the synthesis and minimizing purification steps. These methods often utilize catalysts such as Lewis acids or transition metal complexes to enhance reaction efficiency.

Summary of Key Synthesis Pathway

A representative synthesis involves:

  • Starting from a suitable heterocyclic precursor, such as 2-aminobenzamide.
  • Chlorination at the 6-position using N-chlorosuccinimide.
  • Nucleophilic substitution with ammonia or amines to introduce the amino group.
  • Intramolecular cyclization under reflux or microwave conditions to form the fused pyrroloquinazolinone core.
  • Final purification yields the target compound, 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield various amine derivatives .

Scientific Research Applications

3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects
Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Properties
Target Compound -NH₂ (3), -Cl (6) Amino, Chloro Potential kinase inhibition (inferred)
Isaindigotone -CH=C(3,5-dimethoxy) (3) Dimethoxy, Methylidene Acetylcholinesterase inhibition
(E)-3-[4-(Dimethylamino)benzylidene] -CH=Ar (3) Benzylidene Enhanced π-π stacking, planar structure
2,3-Dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione -S (9) Thione Altered nucleophilicity/reactivity
3-Amino-7-fluoro analog -NH₂ (3), -F (7) Amino, Fluoro Lower molecular weight (219.21 g/mol)
5-Bromo-2,3-dihydro derivative -Br (5) Bromo Increased steric bulk

Key Observations :

  • Halogen Substituents : The target’s -Cl (position 6) vs. -F (position 7) in or -Br (position 5) in alters electronic and steric profiles. Chloro’s electron-withdrawing nature may improve metabolic stability compared to fluoro’s electronegativity .
  • Benzylidene Derivatives : Compounds like exhibit extended conjugation and planar structures, favoring π-π stacking interactions that enhance crystallinity and stability.
Pharmacological and Physicochemical Properties
  • Solubility : The chloro substituent in the target compound may reduce aqueous solubility compared to the fluoro analog but improve lipid solubility.
  • Bioactivity: Quinazolinones with halogen substituents (e.g., ispinesib ) often show anticancer activity, suggesting the target compound may share similar mechanisms.
  • Crystallinity : Planar structures (e.g., benzylidene derivative ) stabilize via π-π stacking, a feature likely conserved in the target compound.

Biological Activity

The compound 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a member of the pyrroloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Activity

Research has shown that compounds related to quinazolinones exhibit significant anticancer properties. For instance, derivatives of quinazolinones have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain quinazolinone derivatives exhibited IC50 values in the low micromolar range against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells . The compound 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is hypothesized to possess similar properties due to its structural similarities with known active compounds.

The mechanism by which pyrroloquinazolines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, quinazolinone derivatives have been found to inhibit the RET kinase pathway, which is implicated in several cancers . The specific interactions of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one with these pathways remain an area for further investigation.

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have shown antimicrobial effects. Quinazolinone derivatives have been reported to exhibit antibacterial and antifungal activities . The presence of both amino and chloro substituents in 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one may enhance its interaction with microbial targets.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against PC3, MCF-7, HT-29 cells ,
AntimicrobialInhibition of bacterial and fungal growth
Mechanism of ActionInhibition of RET kinase and other signaling pathways

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines using the MTT assay. Compounds A3 and A5 exhibited significant cytotoxicity with IC50 values around 10 μM against PC3 cells. This indicates that structural modifications in related compounds can lead to enhanced biological activity .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of pyrroloquinazolines. The results indicated that certain derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans. The study suggested that modifications at the amino and chloro positions could optimize activity against specific pathogens .

Future Directions

Research into the biological activity of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one should focus on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins involved in cancer progression.
  • In Vivo Studies : Conducting animal studies to evaluate its efficacy and safety profile.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity for specific biological targets.

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